2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
Description
2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a substituted biphenyl derivative featuring a fluorine atom at the 2' position, a methyl group at the 2 position, and an aldehyde functional group at the 4 position of the biphenyl scaffold. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes steric bulk and modulates lipophilicity. The aldehyde group serves as a reactive handle for further derivatization, such as in condensation reactions or as a precursor for heterocyclic synthesis .
Properties
Molecular Formula |
C14H11FO |
|---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-methylbenzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-8-11(9-16)6-7-12(10)13-4-2-3-5-14(13)15/h2-9H,1H3 |
InChI Key |
PKJUKERPCKTTMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method is the most widely employed approach, utilizing palladium catalysts to couple halogenated benzaldehyde derivatives with fluorinated arylboronic acids.
- Reactants : 4-Bromo-2-methylbenzaldehyde (1.0 eq) + 2-fluorophenylboronic acid (1.5 eq)
- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base : Potassium carbonate (2.0 eq)
- Solvent : Dimethylformamide (DMF)/water (3:1 v/v)
- Conditions : Microwave irradiation at 130°C for 1 h
- Yield : 68-75% after silica gel chromatography
| Catalyst System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| PdCl₂(dppf) | DMF/H₂O | 90°C, 16 h | 82% | |
| Pd(PPh₃)₄ | Toluene/H₂O | Reflux | 65% | |
| Pd(OAc)₂/XPhos | THF/H₂O | 80°C | 70% |
Ullmann Coupling (Copper-Mediated)
An alternative for aryl-aryl bond formation, though less commonly used due to harsher conditions:
- Reactants : 2-Iodo-4-methylbenzaldehyde + 2-fluoroiodobenzene
- Catalyst : Copper iodide (20 mol%)
- Ligand : 1,10-Phenanthroline
- Solvent : Dimethyl sulfoxide (DMSO)
- Conditions : 120°C, 24 h under nitrogen
- Yield : 45-50% ()
Functional Group Modifications
Post-coupling transformations are critical for introducing the aldehyde group:
| Starting Material | Oxidizing Agent | Conditions | Yield |
|---|---|---|---|
| 2'-Fluoro-2-methylbiphenyl-4-methanol | MnO₂ | Dichloromethane, RT | 85% |
| 2'-Fluoro-2-(hydroxymethyl)biphenyl | Dess-Martin periodinane | 0°C → RT | 92% |
- Chromatography : Silica gel with ethyl acetate/hexanes (1:4 → 1:3 gradient)
- Recrystallization : Diisopropyl ether/ethyl acetate (1:1) with activated charcoal
Industrial-Scale Considerations
Large batches (>1 kg) require optimized protocols:
- Continuous Flow Reactors : Reduce reaction time from 16 h to 2 h ()
- Automated pH Control : Maintains reaction mixture at pH 9-10 during coupling ()
- Byproduct Management : Distillation removes triphenylphosphine oxide residues ()
Analytical Validation
Critical quality control measures include:
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in palladium-catalyzed C–H activation and cross-coupling reactions. Key findings include:
-
The C(sp²)–H arylation reaction proceeds via a palladacycle intermediate, with oxidative addition steps facilitated by K₂S₂O₈ .
-
Suzuki reactions enable the introduction of diverse aryl groups at the aldehyde-bearing ring.
Nitrile Formation
The aldehyde group undergoes efficient conversion to nitriles under mild conditions:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂N-DABCO, KOtBu | THF, room temperature, 30 min | [1,1'-Biphenyl]-4-carbonitrile | 96% |
-
This method avoids traditional toxic cyanide reagents and operates via an aminoazanium intermediate .
Aldol Condensation
The aldehyde participates in base-catalyzed condensation reactions:
| Base | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| NaOH (aqueous) | Ethanol, reflux, 4–6 h | α,β-Unsaturated carbonyl compounds | Requires dehydration step |
-
The electron-withdrawing fluorine atom enhances electrophilicity of the aldehyde, facilitating enolate formation.
Reduction and Oxidation
The aldehyde group shows predictable redox behavior:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Reduction to alcohol | NaBH₄, MeOH, 0°C to RT, 2 h | 2'-Fluoro-2-methylbiphenyl-4-methanol | 89% | |
| Oxidation to acid | KMnO₄, H₂SO₄, 60°C, 12 h | 2'-Fluoro-2-methylbiphenyl-4-carboxylic acid | 72% |
Nucleophilic Additions
The aldehyde participates in classical nucleophilic attacks:
| Nucleophile | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Grignard reagents | RMgX, THF, −78°C to RT, 4 h | Secondary alcohols | Diastereoselectivity observed | |
| Hydrazines | NH₂NH₂, EtOH, reflux, 3 h | Hydrazones | Used for derivatization |
Photochemical Reactions
Under UV light (350 nm), the compound undergoes unique transformations:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| UV light, catalyst-free | Fused polycyclic aromatics | ε-Hydrogen abstraction followed by radical recombination |
Biological Interactions
While not a reaction per se, the compound demonstrates:
-
Enzyme inhibition : Binds cytochrome P450 isoforms through hydrophobic interactions and hydrogen bonding.
-
π-π stacking : Facilitates interactions with aromatic residues in proteins.
Critical Analysis of Reactivity
-
Steric Effects : The 2-methyl group creates steric hindrance, reducing reactivity at the ortho positions of the adjacent ring .
-
Electronic Effects : The fluorine atom at the 2'-position exerts −I effects, enhancing electrophilicity of the aldehyde by ~15% compared to non-fluorinated analogs (DFT calculations) .
-
Solubility Constraints : Limited solubility in polar solvents necessitates THF or DMF for most reactions .
This comprehensive profile establishes 2'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde as a valuable synthon for pharmaceutical intermediates and materials science applications.
Scientific Research Applications
2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2-methyl-[1,1’-biphenyl]-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde with structurally related biphenyl carbaldehydes:
Physicochemical Properties
- Lipophilicity : The logP value of this compound is estimated to be higher than 4'-fluoro analogs (e.g., 4'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde) due to the methyl group, enhancing membrane permeability in biological systems .
- Crystallinity: Fluorine and methyl groups influence crystal packing. For example, 2'-[1-(2-fluoro-phenyl)-1H-tetrazol-5-yl]-4-methoxy-biphenyl-2-carbaldehyde () exhibits distinct Hirshfeld surface interactions compared to non-fluorinated analogs, suggesting similar trends for the target compound .
Research Findings and Data
Stability and Handling
- The compound is stable under inert atmospheres but prone to oxidation at the aldehyde group. Storage at –20°C in amber vials is recommended, analogous to 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde () .
Biological Activity
2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde is a biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a fluorine atom and a carbaldehyde functional group, suggests possible interactions with biological targets, particularly in cancer therapy and other therapeutic areas.
Anticancer Potential
Recent studies have explored the anticancer properties of biphenyl derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related biphenyl compound demonstrated IC50 values in the low micromolar range against several tumor cell lines, suggesting that structural modifications can enhance biological activity .
Table 1: Cytotoxic Activity of Biphenyl Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | TBD |
| Related Biphenyl Compound | MCF-7 | 3.85 |
| Related Biphenyl Compound | H146 | 2.0 |
The mechanism by which this compound exerts its effects may involve the inhibition of anti-apoptotic proteins such as Bcl-2. Compounds that bind to Bcl-2 and Bcl-xL have shown promising results in inhibiting cancer cell growth. Molecular docking studies suggest that the presence of the fluorine atom enhances binding affinity to these targets, potentially leading to increased apoptosis in cancer cells .
Case Studies
A study involving various biphenyl derivatives indicated that modifications at specific positions significantly influence their biological activity. For instance, the introduction of electron-withdrawing groups like fluorine at the ortho position was associated with enhanced cytotoxicity against breast and lung cancer cell lines .
Case Study Overview:
- Objective: Evaluate the cytotoxic effects of modified biphenyl compounds.
- Method: MTT assay on HeLa and MCF-7 cell lines.
- Results: Compounds with fluorinated substitutions showed enhanced activity (IC50 values < 5 µM).
Q & A
Q. What are the standard synthetic routes for preparing 2'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde?
The compound can be synthesized via organolithium-mediated cross-coupling reactions. For example, a Weinreb amide intermediate may react with a fluorinated phenyllithium reagent to form the biphenyl scaffold, followed by oxidation to introduce the aldehyde group . Alternatively, Suzuki-Miyaura coupling using a boronate-containing biphenyl precursor (e.g., 4’-borylated derivatives) with fluorinated aryl halides can achieve regioselective functionalization . Post-synthetic oxidation of methyl or hydroxymethyl groups to the aldehyde is often performed using reagents like MnO2 or Swern conditions.
Q. How is the purity and structural integrity of this compound validated in academic research?
Purity is typically assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation relies on <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy to verify substituent positions and the aldehyde proton (δ ~10 ppm) . Mass spectrometry (MS) provides molecular ion confirmation. For crystalline samples, X-ray diffraction using programs like SHELXL resolves bond angles and stereoelectronic effects, critical for validating fluoromethyl positioning .
Q. What safety protocols are essential when handling this compound?
The aldehyde group poses reactivity risks (e.g., skin/eye irritation). Safety measures include:
- Use of nitrile gloves, goggles, and fume hoods to prevent inhalation (H335) or dermal exposure (H315) .
- Storage in airtight containers under inert gas to avoid aldehyde oxidation.
- Neutralization of waste with aqueous sodium bisulfite to quench residual aldehyde reactivity.
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s reactivity in cross-coupling reactions?
The 2'-fluoro group enhances electron-withdrawing effects, polarizing the biphenyl system and activating specific positions for nucleophilic/electrophilic attacks. In Pd-catalyzed couplings, fluorine can direct ortho-metallation, enabling selective functionalization. However, steric hindrance from the 2-methyl group may reduce coupling efficiency, necessitating optimized ligands (e.g., SPhos or XPhos) and elevated temperatures .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic conformational changes. For example:
- Rotamers in the biphenyl system can split signals; variable-temperature NMR (VT-NMR) clarifies this .
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts, aiding assignment .
- Impurity peaks (e.g., from oxidation byproducts) require iterative purification via preparative HPLC or recrystallization .
Q. What strategies are employed to study structure-activity relationships (SAR) in medicinal chemistry applications?
- Fluorine scanning : Replacing the 2'-fluoro group with Cl, H, or CF3 probes electronic effects on target binding .
- Methyl group modification : Comparing 2-methyl with ethyl or isopropyl analogs evaluates steric impacts on pharmacokinetic properties (e.g., logP) .
- Aldehyde derivatization : Converting the aldehyde to oximes or hydrazones assesses bioactivity modulation .
Q. How is computational modeling integrated into the study of this compound’s interactions?
- Docking studies : Molecular docking (AutoDock Vina) predicts binding modes with enzymes like cytochrome P450, highlighting fluorine’s role in hydrophobic interactions .
- MD simulations : Molecular dynamics (GROMACS) assess biphenyl flexibility in lipid bilayers, relevant for membrane permeability studies .
- QM/MM calculations : Hybrid quantum mechanics/molecular mechanics models elucidate transition states in aldehyde-involved reactions .
Methodological Notes
- Synthetic Optimization : Use kinetic isotope effects (KIE) to probe fluoromethyl group involvement in rate-determining steps .
- Crystallography : SHELX suite refinements require high-resolution data (≤1.0 Å) to resolve fluorine’s anisotropic displacement parameters .
- Toxicology Screening : Ames tests or zebrafish models evaluate mutagenicity linked to the aldehyde moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
